molecular formula C14H17NO4 B12660007 Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate CAS No. 83763-26-2

Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate

Cat. No.: B12660007
CAS No.: 83763-26-2
M. Wt: 263.29 g/mol
InChI Key: KYSCKCJIGHCXMO-YUZLPWPTSA-N
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Description

Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate is an organic compound with a complex structure that includes an ethyl ester, a formyl group, a keto group, and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Alaninate Backbone: The starting material, alanine, is esterified with ethanol in the presence of an acid catalyst to form ethyl alaninate.

    Introduction of the Phenylethyl Group: The ethyl alaninate is then reacted with phenylethylamine under basic conditions to introduce the phenylethyl group.

    Formylation: The resulting compound is treated with formic acid or a formylating agent such as formic anhydride to introduce the formyl group.

    Oxidation: Finally, the compound undergoes oxidation using an oxidizing agent like potassium permanganate to introduce the keto group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Types of Reactions:

    Oxidation: The keto group in this compound can undergo further oxidation to form carboxylic acids.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate involves its interaction with specific molecular targets. The formyl and keto groups can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. The phenylethyl group may interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate can be compared with similar compounds such as:

    Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-glycinate: Similar structure but with a glycine backbone instead of alanine.

    Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-valinate: Similar structure but with a valine backbone.

    Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-leucinate: Similar structure but with a leucine backbone.

The uniqueness of this compound lies in its specific combination of functional groups and the alanine backbone, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

83763-26-2

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl (2S)-2-[formyl(1-phenylethyl)amino]-3-oxopropanoate

InChI

InChI=1S/C14H17NO4/c1-3-19-14(18)13(9-16)15(10-17)11(2)12-7-5-4-6-8-12/h4-11,13H,3H2,1-2H3/t11?,13-/m0/s1

InChI Key

KYSCKCJIGHCXMO-YUZLPWPTSA-N

Isomeric SMILES

CCOC(=O)[C@H](C=O)N(C=O)C(C)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(C=O)N(C=O)C(C)C1=CC=CC=C1

Origin of Product

United States

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